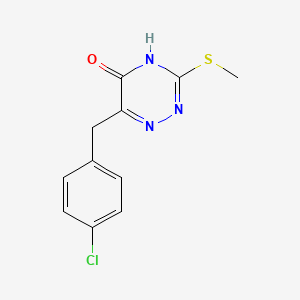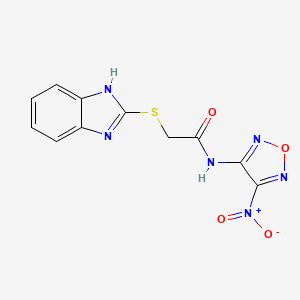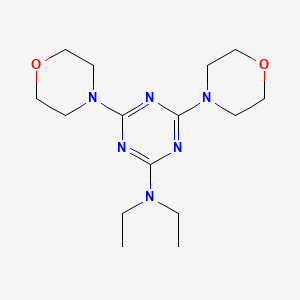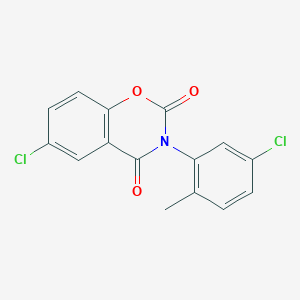
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorobenzyl group and a methylsulfanyl group attached to the triazine ring
Métodos De Preparación
The synthesis of 6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with methylamine to yield 4-chlorobenzylthiourea. The final step involves cyclization of 4-chlorobenzylthiourea with cyanogen bromide to produce the desired triazine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale production of this compound.
Análisis De Reacciones Químicas
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields the corresponding sulfoxide or sulfone, while nucleophilic substitution of the 4-chlorobenzyl group can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: The compound has shown promise in preliminary studies as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.
Mecanismo De Acción
The mechanism of action of 6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound can inhibit the activity of enzymes involved in critical cellular processes, leading to the disruption of metabolic pathways. For example, its anticancer activity is attributed to the inhibition of enzymes involved in DNA replication and repair, ultimately leading to cell death.
Comparación Con Compuestos Similares
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
6-(4-chlorobenzyl)-1,2,4-triazin-3,5(2H,4H)-dione: This compound lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-(4-methylbenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one: The substitution of the chlorine atom with a methyl group can lead to differences in chemical properties and biological effects.
6-(4-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one: The presence of an ethylsulfanyl group instead of a methylsulfanyl group can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10ClN3OS |
|---|---|
Peso molecular |
267.74 g/mol |
Nombre IUPAC |
6-[(4-chlorophenyl)methyl]-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10ClN3OS/c1-17-11-13-10(16)9(14-15-11)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,15,16) |
Clave InChI |
NWWOVLDGCVPTMR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(C(=O)N1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B14946455.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B14946467.png)

![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)

![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile](/img/structure/B14946492.png)


![1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946522.png)
![2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946528.png)


![4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946555.png)
